![molecular formula C14H17N3 B2748924 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1195901-99-5](/img/structure/B2748924.png)
4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Description
The compound “4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical substance with the CAS Number: 1195901-99-5 . It has a molecular weight of 227.31 and its IUPAC name is 4-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3/c1-10-3-5-11(6-4-10)14(2)13-12(7-8-17-14)15-9-16-13/h3-6,9,17H,7-8H2,1-2H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
- Application : Researchers have explored glutaminyl cyclases (QCs) of oral pathogens as potential drug targets. A novel class of P. gingivalis QC inhibitors based on the tetrahydroimidazo[4,5-c]pyridine scaffold has been discovered . Some compounds exhibit activity in the lower nanomolar range, making them promising candidates for anti-infective therapies.
- Structure–Activity Relationship : Researchers have explored the relationship between the scaffold and inhibitory activity, aiming for further optimization .
- Insights : Experimental (XRD) and theoretical (DFT and HF) studies have provided insights into the crystal structure of this compound .
- Evaluation : These compounds exhibited good scavenging potential in comparison to ascorbic acid (positive control), highlighting their antioxidant properties .
Anti-Infective Agents
Medicinal Chemistry
Crystal Structure Studies
Antioxidant Potential
Novel Thiazole Derivatives
properties
IUPAC Name |
4-methyl-4-(4-methylphenyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-3-5-11(6-4-10)14(2)13-12(7-8-17-14)15-9-16-13/h3-6,9,17H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQPRGUGLSNRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(CCN2)NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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